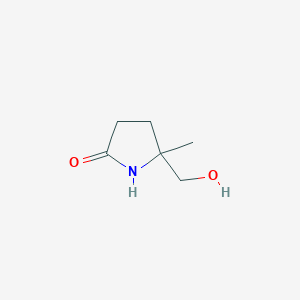![molecular formula C10H9ClN2O B2639419 (3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile CAS No. 339096-99-0](/img/structure/B2639419.png)
(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile” is a chemical compound with the CAS Number: 339096-99-0. Its molecular formula is C10H9ClN2O and it has a molecular weight of 208.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h1-5,7,13H,8H2 . This code provides a specific description of the molecular structure.Scientific Research Applications
Synthesis and DFT Study of 4H-benzo[h]chromene Derivatives
A study conducted by Al‐Sehemi, Irfan, and El-Agrody (2012) explored the synthesis of 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile and its derivatives. These structures were established using various spectroscopic methods and density functional theory (DFT) calculations. The study provides valuable insights into the molecular properties and potential applications of these derivatives in scientific research (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted a comprehensive analysis involving molecular docking and quantum chemical calculations of a derivative with a similar structure, specifically focusing on the molecular structure and spectroscopic data. This study is instrumental in understanding the chemical and biological interactions of such compounds (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Degradation Studies in Aqueous Solutions
Lai et al. (2013) explored the degradation of a compound similar to 3,3'-iminobis-propanenitrile in an aqueous solution using a Fe(0)/GAC micro-electrolysis system. This study provides insights into the environmental impact and degradation pathways of such compounds, which is crucial for understanding their lifecycle in scientific applications (Lai, Zhou, Yang, Yang, & Wang, 2013).
Theoretical Study of Nitriles
Fernández, Vázquez, and Ríos (1992) conducted an ab initio study on various nitriles, including 3-chloro-propanenitrile, providing insights into the stabilities and geometrical trends of these compounds. This theoretical approach helps in understanding the fundamental properties of nitriles and their potential applications in scientific research (Fernández, Vázquez, & Ríos, 1992).
Synthesis and Properties of Nitrile-Functionalized Compounds
Liu et al. (2016) investigated new mixtures involving 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. This study highlights the potential application of such nitrile-functionalized compounds in developing safer and more efficient energy storage solutions (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).
Corrosion Inhibition Studies Using Propaneitrile Derivatives
Fouda, Abdel-Maksoud, and Almetwally (2015) examined the inhibition of tin corrosion using propaneitrile derivatives. This research is significant in the context of materials science, showcasing the potential use of such compounds in protecting metals from corrosive environments (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Safety and Hazards
properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h2-5,7H,1,8H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMWSQDLLCUMRP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

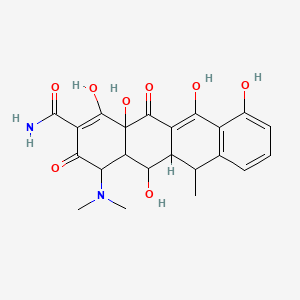
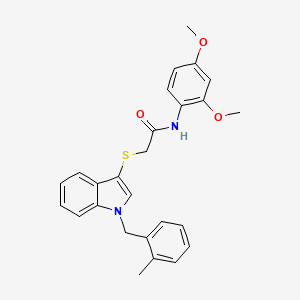
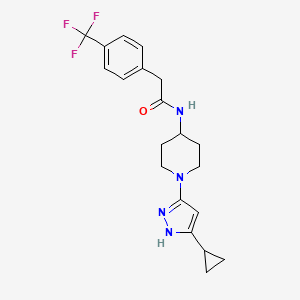
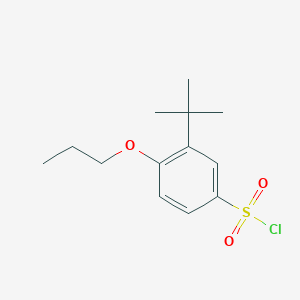
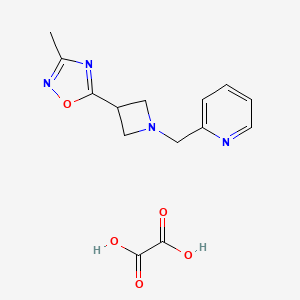

![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)
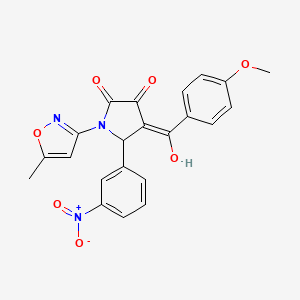


![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)

![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)
